molecular formula C25H46N2O6 B7881224 Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt

Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt

Cat. No.: B7881224
M. Wt: 470.6 g/mol
InChI Key: OMYRDWOMNDCKEJ-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt is a chemical compound with the molecular formula C13H23NO6·C12H23N and a molecular weight of 470.60 g/mol. It is commonly used in the field of proteomics research and peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. The carboxyl group is then esterified with tert-butyl alcohol. The final step involves the formation of the dicyclohexylammonium salt.

Industrial Production Methods

Industrial production of this compound is carried out in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, with production scales ranging from kilograms to metric tons.

Chemical Reactions Analysis

Types of Reactions

Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt undergoes various chemical reactions, including:

    Substitution Reactions: The Boc and tert-butyl protecting groups can be selectively removed under acidic conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Reducing Agents: Sodium borohydride is used for the reduction of ester groups.

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields D-aspartic acid-beta-tert-butyl ester.

    Alcohol: Reduction of the ester group yields the corresponding alcohol.

Scientific Research Applications

Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt is widely used in scientific research, particularly in:

    Chemistry: It is used in the synthesis of peptides and other complex molecules.

    Biology: It serves as a building block for the synthesis of biologically active peptides.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is employed in the large-scale production of peptides for research and pharmaceutical applications

Mechanism of Action

The mechanism of action of Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt involves the protection and deprotection of amino and carboxyl groups in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-D-aspartic acid 4-tert-butyl ester: Similar in structure but uses a different protecting group (Fmoc) for the amino group.

    N-Boc-L-aspartic acid 4-tert-butyl ester: Similar in structure but uses the L-isomer of aspartic acid.

Uniqueness

Boc-D-aspartic acid-beta-tert-butyl ester dicyclohexylammonium salt is unique due to its specific combination of protecting groups and its use of the D-isomer of aspartic acid. This combination provides stability and reactivity that are advantageous in peptide synthesis.

Properties

IUPAC Name

dicyclohexylazanium;(2R)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO6.C12H23N/c1-12(2,3)19-9(15)7-8(10(16)17)14-11(18)20-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,16,17);11-13H,1-10H2/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYRDWOMNDCKEJ-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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